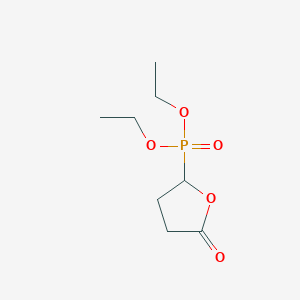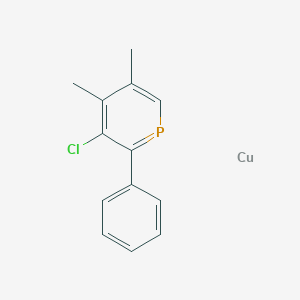
3-Chloro-4,5-dimethyl-2-phenylphosphinine;copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4,5-dimethyl-2-phenylphosphinine;copper is an organophosphorus compound that contains a copper atom coordinated to a phosphinine ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,5-dimethyl-2-phenylphosphinine;copper typically involves the reaction of a phosphinine precursor with a copper salt. One common method is the reaction of 3-Chloro-4,5-dimethyl-2-phenylphosphinine with copper(I) chloride in the presence of a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere. The reaction is usually carried out at room temperature and monitored by techniques such as NMR spectroscopy to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4,5-dimethyl-2-phenylphosphinine;copper can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: Reduction reactions can convert the copper(II) complexes back to copper(I) species.
Substitution: The chlorine atom in the phosphinine ligand can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under mild conditions, typically in the presence of a base such as triethylamine (Et₃N).
Major Products Formed
Oxidation: Copper(II) complexes with modified phosphinine ligands.
Reduction: Copper(I) complexes with the original phosphinine ligand.
Substitution: New phosphinine derivatives with different substituents replacing the chlorine atom.
Aplicaciones Científicas De Investigación
3-Chloro-4,5-dimethyl-2-phenylphosphinine;copper has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic transformations, such as cross-coupling reactions and polymerization processes.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of advanced materials, such as conductive polymers and coordination polymers with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4,5-dimethyl-2-phenylphosphinine;copper involves its interaction with molecular targets through coordination chemistry. The copper atom can form coordination bonds with various ligands, influencing the electronic properties of the compound. This interaction can modulate the activity of enzymes, disrupt microbial cell membranes, or facilitate electron transfer processes in catalytic reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4,5-dimethyl-2-phenylphosphinine;nickel
- 3-Chloro-4,5-dimethyl-2-phenylphosphinine;palladium
- 3-Chloro-4,5-dimethyl-2-phenylphosphinine;platinum
Uniqueness
3-Chloro-4,5-dimethyl-2-phenylphosphinine;copper is unique due to its specific coordination environment and electronic properties conferred by the copper atom. Compared to its nickel, palladium, and platinum analogs, the copper complex may exhibit different reactivity and stability, making it suitable for specific applications in catalysis and materials science.
Propiedades
Número CAS |
154972-52-8 |
|---|---|
Fórmula molecular |
C13H12ClCuP |
Peso molecular |
298.20 g/mol |
Nombre IUPAC |
3-chloro-4,5-dimethyl-2-phenylphosphinine;copper |
InChI |
InChI=1S/C13H12ClP.Cu/c1-9-8-15-13(12(14)10(9)2)11-6-4-3-5-7-11;/h3-8H,1-2H3; |
Clave InChI |
IDGJPNUHKBIVCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CP=C(C(=C1C)Cl)C2=CC=CC=C2.[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one](/img/structure/B14267061.png)
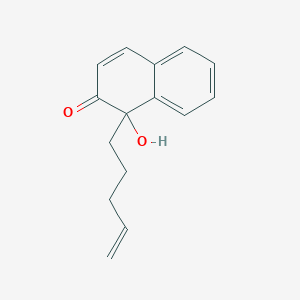
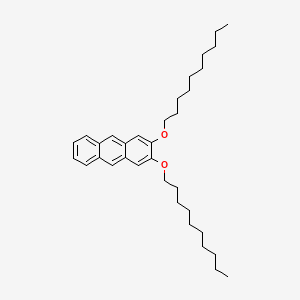
![Ethyl 4-[2-(heptyloxy)ethoxy]benzoate](/img/structure/B14267080.png)

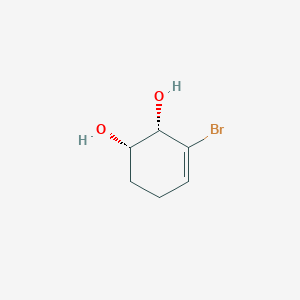
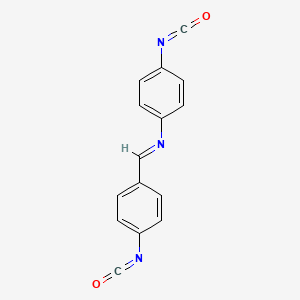

amino}-4-oxobut-2-enoic acid](/img/structure/B14267130.png)

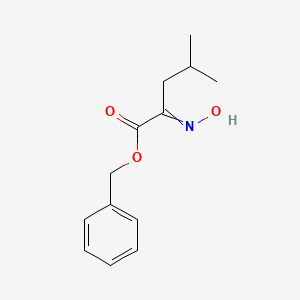
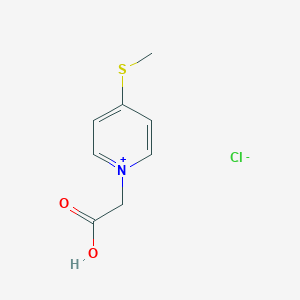
![(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B14267154.png)
